molecular formula C15H21NO B13327336 Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane

Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane

Cat. No.: B13327336
M. Wt: 231.33 g/mol
InChI Key: ISMMKBOQVUDGDK-UHFFFAOYSA-N
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Description

Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is a bicyclic compound featuring a spiro[5.5]undecane core with a phenyl group at position 9, an oxygen atom at position 4, and a nitrogen atom at position 1. The "rel-(6s,9s)" designation indicates the relative stereochemistry of the chiral centers at positions 6 and 9, which significantly influences its physicochemical and biological properties.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

9-phenyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C15H21NO/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)12-17-11-10-16-15/h1-5,14,16H,6-12H2

InChI Key

ISMMKBOQVUDGDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane typically involves multiple steps. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the use of olefin metathesis reactions with Grubbs catalysts, although this approach can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient and scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane has several scientific research applications:

Comparison with Similar Compounds

Structural Variations in Spiro[5.5]undecane Derivatives

Spiro[5.5]undecane derivatives exhibit structural diversity through variations in heteroatom placement, substituent groups, and stereochemistry. Key comparisons include:

Table 1: Structural Comparison of Selected Spiro[5.5]undecane Derivatives
Compound Name Heteroatoms Substituents Stereochemistry Molecular Formula Reference
Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane 4-oxa, 1-aza Phenyl (C₉) rel-(6s,9s) Not provided -
4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane 1-oxa Acetylamino (C₄), Phenyl (C₉) Not specified C₁₈H₂₅NO₂
Racemic-(6S,9S)-ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate 1-oxa, 4-aza Ethyl ester (C₉), Ketone (C₃) Racemic (6S,9S) C₁₃H₂₁NO₄
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione 1,4-diaza Phenyl (C₁), Diketopiperazine (C₃, C₅) Not specified C₁₅H₁₈N₂O₂
3-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-9-isopropyl-3,9-diazaspiro[5.5]undecane 3,9-diaza Fluoroindole (C₃), Isopropyl (C₉) Not specified C₂₅H₂₈FN₃
Key Observations:
  • Heteroatom Configuration: The placement of oxygen and nitrogen atoms (e.g., 4-oxa-1-aza vs.
  • Stereochemical Impact : Racemic mixtures (e.g., ) or diastereomers (e.g., N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine in ) demonstrate how stereochemistry dictates pharmacological activity and synthetic pathways .
Key Observations:
  • Cyclocondensation () offers high yields (80%) for diketopiperazine derivatives but requires rigorous pH control.
  • Alkylation and Reductive Amination () are versatile for introducing alkyl or aryl groups but may suffer from moderate yields (30–65%) due to steric challenges .

Biological Activity

Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is a unique spirocyclic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of both nitrogen and oxygen atoms within its ring system. This structural arrangement is crucial for its biological activity and interaction with biomolecules.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₅N₁O₁
Molecular Weight203.27 g/mol
CAS Number867178-17-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in key biological pathways.

Potential Targets

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Cytotoxicity Assays

Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits selective cytotoxic effects, particularly against cancer cells while sparing normal cells.

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
HEK293 (normal cells)>100

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound. The compound was administered to mice bearing tumor xenografts, resulting in a significant reduction in tumor size compared to the control group. The study concluded that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neurological Applications

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.

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